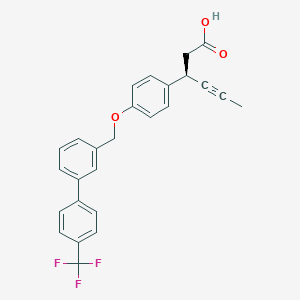
(R)-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile is a chiral organic compound with a complex structure that includes hydroxyl, methoxyphenoxy, and nitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy Group:
Methoxyphenoxy Group Addition: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, often using a phenol derivative and a suitable leaving group.
Nitrile Group Formation: The nitrile group can be introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies investigating the interactions of chiral molecules with biological systems.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and polymers.
作用机制
The mechanism of action of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The methoxyphenoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
®-4-Hydroxy-6-(4-ethoxyphenoxy)-4-methylhexanenitrile: Similar structure with an ethoxy group instead of a methoxy group.
®-4-Hydroxy-6-(4-methylphenoxy)-4-methylhexanenitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may impart distinct pharmacological or material properties compared to its analogs.
属性
分子式 |
C26H21F3O3 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
(3R)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m1/s1 |
InChI 键 |
ZOPNBMMVVZRSGH-OAQYLSRUSA-N |
手性 SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
规范 SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















